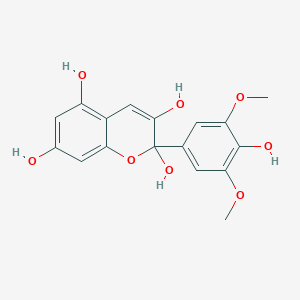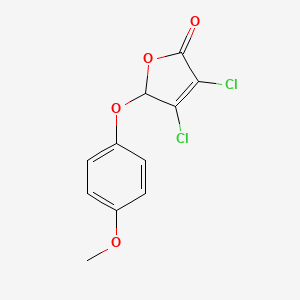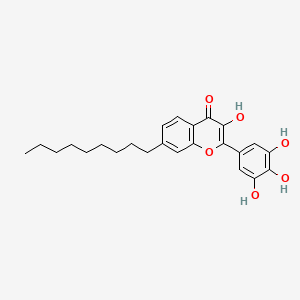
Cobalt--strontium (3/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt–strontium (3/1) is a compound that combines cobalt and strontium in a 3:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including materials science, chemistry, and industry. Cobalt is known for its magnetic properties and high thermostability, while strontium is recognized for its role in enhancing the properties of other materials.
Vorbereitungsmethoden
The synthesis of cobalt–strontium (3/1) can be achieved through various methods. Two common synthetic routes include the citrate-combustion method and the modified Pechini method. In the citrate-combustion method, cobalt and strontium nitrates are mixed with citric acid and then subjected to combustion, resulting in the formation of the desired compound. The modified Pechini method involves the use of polyvinyl alcohol (PVA) to lower the calcination temperature and produce more structurally homogeneous materials . Industrial production methods often involve high-temperature solid-state reactions to ensure the purity and stability of the compound.
Analyse Chemischer Reaktionen
Cobalt–strontium (3/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, cobalt in the compound can react with oxygen to form cobalt oxides, while strontium can react with acids to form strontium salts. Common reagents used in these reactions include sulfuric acid, hydrochloric acid, and oxygen. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, cobalt oxides and strontium salts are typical products of oxidation and acid-base reactions, respectively .
Wissenschaftliche Forschungsanwendungen
Cobalt–strontium (3/1) has numerous scientific research applications. In chemistry, it is used as a catalyst in various reactions, including the hydrogenation of carbon dioxide to produce clean energy and high-value-added chemicals . In biology and medicine, cobalt compounds are known for their antimicrobial properties and are used in drug delivery systems and magnetic resonance imaging . Strontium compounds, on the other hand, are used in bone health treatments due to their ability to enhance bone density and strength . In industry, cobalt–strontium (3/1) is used in the production of high-performance materials, such as superconductors and magnetic materials .
Wirkmechanismus
The mechanism of action of cobalt–strontium (3/1) involves the interaction of cobalt and strontium ions with various molecular targets and pathways. Cobalt ions can interact with oxygen to form oxides, which are essential in catalytic processes. Strontium ions, on the other hand, can replace calcium ions in biological systems, enhancing bone density and strength . The dual action of cobalt and strontium in the compound allows it to exert its effects through multiple pathways, making it a versatile material for various applications.
Vergleich Mit ähnlichen Verbindungen
Cobalt–strontium (3/1) can be compared with other similar compounds, such as cobalt ferrite (CoFe2O4) and strontium titanate (SrTiO3). Cobalt ferrite is known for its magnetic properties and is used in biomedical applications, while strontium titanate is used in electronic devices due to its dielectric properties . The uniqueness of cobalt–strontium (3/1) lies in its combination of cobalt and strontium, which imparts both magnetic and bone-enhancing properties, making it suitable for a wide range of applications.
Similar Compounds
- Cobalt ferrite (CoFe2O4)
- Strontium titanate (SrTiO3)
- Cobalt oxide (CoO)
- Strontium ranelate (SrR)
By understanding the properties, preparation methods, chemical reactions, and applications of cobalt–strontium (3/1), researchers can explore its potential in various fields and develop new technologies based on this versatile compound.
Eigenschaften
CAS-Nummer |
873549-74-7 |
|---|---|
Molekularformel |
Co3Sr |
Molekulargewicht |
264.42 g/mol |
InChI |
InChI=1S/3Co.Sr |
InChI-Schlüssel |
GANZUKJFBLXQAG-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Co].[Sr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[4-(2-methoxyethyl)-5-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12600548.png)
![Silane, (1,1-dimethylethyl)dimethyl[2-methyl-4-(phenylsulfonyl)butoxy]-](/img/structure/B12600558.png)



![5,5'-Dichloro-8,8'-bis[(propan-2-yl)oxy]-7,7'-biquinoline](/img/structure/B12600595.png)
![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
![2-Thiophenamine, 5-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-](/img/structure/B12600607.png)


![2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one](/img/structure/B12600628.png)
![N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide](/img/structure/B12600634.png)

